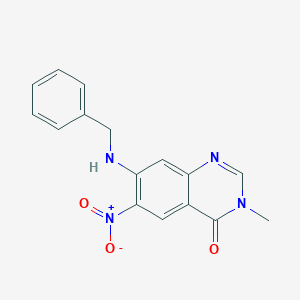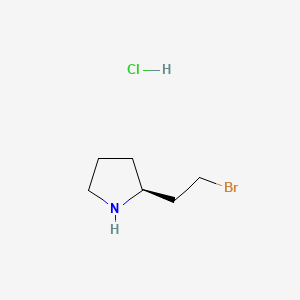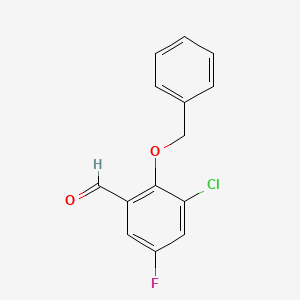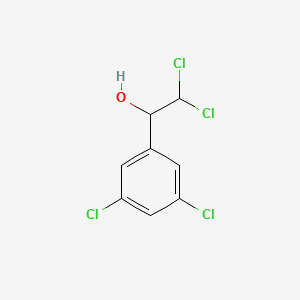![molecular formula C14H22O4 B14019568 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene CAS No. 28583-47-3](/img/structure/B14019568.png)
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene typically involves the reaction of benzene with ethoxyethanol under specific conditions. The process generally includes:
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution with ethoxyethanol in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), ferric chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
作用機序
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
類似化合物との比較
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene can be compared with other similar compounds, such as:
Ethoxybenzene: Similar in structure but lacks the additional ethoxyethoxy groups.
Phenoxyethane: Contains a phenoxy group instead of an ethoxyethoxy group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.
特性
CAS番号 |
28583-47-3 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC名 |
1-[2-(2-ethoxyethoxy)ethoxy]ethoxybenzene |
InChI |
InChI=1S/C14H22O4/c1-3-15-9-10-16-11-12-17-13(2)18-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
InChIキー |
LYGCZVVHFULAIF-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC(C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)




![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)



